molecular formula C10H11BrO2 B2918107 Methyl 3-bromo-2,6-dimethylbenzoate CAS No. 86246-71-1

Methyl 3-bromo-2,6-dimethylbenzoate

Cat. No.: B2918107
CAS No.: 86246-71-1
M. Wt: 243.1
InChI Key: PAAMRJWZTZAXAO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 6 on the benzene ring are replaced by bromine and methyl groups, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2,6-dimethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2,6-dimethylbenzoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The resulting 3-bromo-2,6-dimethylbenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,6-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Products like 3-amino-2,6-dimethylbenzoate or 3-thio-2,6-dimethylbenzoate.

    Reduction: 3-bromo-2,6-dimethylbenzyl alcohol.

    Oxidation: 3-bromo-2,6-dimethylbenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2,6-dimethylbenzoate depends on the specific application. In Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the bromine atom is replaced by a nucleophile in the presence of a palladium catalyst. This reaction forms a new carbon-carbon bond, which is crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-methylbenzoate
  • Methyl 3-bromo-2,4-dimethylbenzoate
  • Methyl 3-bromo-2,6-dichlorobenzoate

Uniqueness

Methyl 3-bromo-2,6-dimethylbenzoate is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 3-bromo-2,6-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAMRJWZTZAXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Bromo-2,6-dimethylbenzoic acid was prepared from 2,6-dimethylbenzoic acid by treatment with bromine in acetic acid; see Org. Synth. Coll., Vol. 3, 138 (1944). 3-Bromo-2,6-dimethylbenzoic acid was esterified with methyl iodide as described in Tet. Letters, 689 (1973) to give methyl 3-bromo-2,6-dimethylbenzoate.
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